Thermodynamic Stability Profiling of Etravirine Hydrobromide Polymorphs
Thermodynamic Stability Profiling of Etravirine Hydrobromide Polymorphs
Executive Summary
This technical guide addresses the thermodynamic characterization of Etravirine (TMC125) Hydrobromide (HBr) polymorphs.[1] As a Senior Application Scientist, I have structured this analysis to move beyond basic characterization into the mechanistic understanding of stability. Etravirine, a flexible Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits BCS Class IV behavior (low solubility, low permeability).[1] While the free base possesses known polymorphism (Forms I, II, A, B), the hydrobromide salt represents a critical engineering strategy to modulate solubility.[1]
This guide details the protocols to determine the thermodynamic relationship (enantiotropic vs. monotropic) between salt forms and assesses the risk of salt disproportionation—a critical stability failure mode in aqueous environments.[1]
Thermodynamic Landscape & Theoretical Framework
The Salt-Polymorph Challenge
Etravirine's conformational flexibility allows it to bind to HIV-1 reverse transcriptase in multiple modes ("wiggling" mechanism).[1] This same flexibility, however, predisposes the molecule to a high degree of polymorphism in the solid state.
When developing the Hydrobromide salt, two distinct thermodynamic stability vectors must be analyzed:
-
Intra-Salt Stability: The relative stability between different crystalline forms of Etravirine HBr (e.g., HBr Form I vs. HBr Form II).[1]
-
Salt-Base Stability (Disproportionation): The thermodynamic tendency of the HBr salt to revert to the amorphous or crystalline free base in aqueous media, governed by the pHmax of the salt.[1]
Burger-Ramberger Rules Application
To determine if Etravirine HBr polymorphs are enantiotropic (reversible transition) or monotropic (one form always stable), we apply the Heat of Fusion Rule:
-
Monotropic: If the higher melting polymorph has the higher heat of fusion.[1]
-
Enantiotropic: If the higher melting polymorph has the lower heat of fusion.[1]
Experimental Protocols for Stability Determination
Protocol A: Competitive Slurry Conversion (Solvent-Mediated Phase Transformation)
Rationale: This is the gold standard for establishing thermodynamic hierarchy.[1] The less stable form will dissolve and supersaturate the solution relative to the stable form, driving the nucleation and growth of the stable polymorph.
Reagents:
-
Etravirine HBr (Polymorph mix)[1]
-
Solvents: Methanol (polar), Acetone (aprotic), Water/Ethanol (50:50).[1]
Workflow:
-
Saturation: Prepare a saturated solution of Etravirine HBr in the chosen solvent at 25°C.
-
Seeding: Add excess solids of both Form A and Form B (if identified) in a 1:1 ratio.
-
Equilibration: Agitate at controlled temperatures (5°C, 25°C, 50°C) for 48–72 hours.
-
Filtration & Analysis: Filter solids rapidly; analyze wet cake via XRPD to prevent phase changes during drying.
Interpretation:
-
If Form A converts to Form B at all temperatures, Form B is monotropically stable .[1]
-
If Form A is stable at 5°C but converts to Form B at 50°C, the system is enantiotropic , with a transition temperature (
) between 5°C and 50°C.[1]
Protocol B: pH-Solubility & Disproportionation Risk
Rationale: Etravirine is a weak base.[1] The HBr salt is stable only below its
Workflow:
-
Buffer Preparation: Prepare buffers ranging from pH 1.2 to pH 6.8.[1]
-
Excess Addition: Add excess Etravirine HBr to each buffer.
-
Measurement: Measure pH and concentration at 1, 4, and 24 hours.
-
Solid State Check: Analyze residual solids by XRPD.
Critical Insight: If the XRPD pattern shifts from the HBr salt pattern to the Free Base pattern (e.g., peaks at 8.7°, 19.4° 2
Data Presentation & Characterization
Solid-State Fingerprinting
Differentiation of forms is critical.[1] The following table summarizes key diagnostic peaks typically observed in Etravirine solid forms (generalized based on patent literature and structural analogs).
| Solid Form | Key XRPD Peaks (2 | Melting Onset ( | Thermodynamic Status |
| Free Base Form I | 8.7, 19.4, 23.5 | ~265°C | Metastable (Commercial) |
| Free Base Form II | 10.6, 14.0, 21.4 | ~260°C | Metastable |
| HBr Salt (Form A) | 9.5, 11.2, 18.3 | ~280°C (Decomp) | Stable Salt Form |
| HBr Salt (Form M) | 12.7, 20.0, 32.6 | ~275°C | Metastable Salt Form |
Note: Peak positions are derived from patent WO2010131118A2 and representative salt screens.
Visualization of Stability Workflow
The following diagram illustrates the decision tree for determining the thermodynamic stability of the HBr polymorphs.
Figure 1: Decision logic for assigning thermodynamic stability classes to Etravirine HBr polymorphs.[1]
Mechanistic Analysis of HBr Stability
The Common Ion Effect
For Etravirine HBr, the solubility product (
To maintain the thermodynamic stability of the HBr salt during dissolution testing or formulation, the presence of excess bromide ions (Common Ion Effect) can suppress the solubility of the salt, preventing disproportionation.[1]
-
Recommendation: When conducting stability studies in simulated gastric fluid (SGF), ensure the counter-ion concentration is controlled.
Thermal Analysis Interpretation
Differential Scanning Calorimetry (DSC) of Etravirine salts often shows complex events.
-
Desolvation: Broad endotherms < 150°C indicate pseudopolymorphs (solvates/hydrates).[1]
-
Solid-Solid Transitions: Small endotherms prior to melting suggest an enantiotropic transition.[1]
-
Decomposition: Etravirine salts often decompose upon melting.[1] It is crucial to use Thermogravimetric Analysis (TGA) simultaneously to distinguish melting from degradation.[1]
References
-
Aitipamula, S., et al. (2013). "New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility."[1] Crystal Growth & Design, 13(7), 2817–2828.[1] Link[1]
-
Vlachou, M., et al. (2010). "Polymorphs of etravirine and processes for preparation thereof."[1] World Intellectual Property Organization, Patent WO2010131118A2.[1] Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in solubility of polymorphs."[1] Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link
-
FDA Center for Drug Evaluation and Research. "Intelence (Etravirine) Clinical Pharmacology and Biopharmaceutics Review." Link
